![molecular formula C23H19N5O5 B2414084 4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine CAS No. 1251710-46-9](/img/structure/B2414084.png)
4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 4-methylpiperidine group, which is a common motif in medicinal chemistry . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are known for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyridine ring, and a piperidine ring. These rings are likely to influence the compound’s chemical properties and biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and pyridine rings, as well as the piperidine ring. The carbonyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole, pyridine, and piperidine rings, as well as the carbonyl group, would likely influence its solubility, stability, and reactivity .科学的研究の応用
- Molecular Structure and Conformational Analysis:
- The compound is part of a series where the pyrrolidine ring adopts specific conformations, which is crucial in understanding the compound's behavior in chemical reactions and potential interactions with biological targets. The orientation and conformation of the rings within the molecule have been detailed, providing insights into the stereochemistry of related compounds (Ghabbour et al., 2012).
- Ligand Synthesis and Metal Complex Formation:
- The compound's structural components, particularly the thiazole unit, have been utilized in synthesizing novel ligands. These ligands have been employed in forming metal complexes, indicating the potential of the compound in coordination chemistry and its role in creating novel materials with specific properties. The synthesis of these ligands and their metal complexes opens avenues for exploring their use in catalysis, material science, and possibly medicinal chemistry (Menzel et al., 2010).
Chemical Synthesis and Derivatives
The chemical versatility of the compound is showcased in its involvement in the synthesis of various derivatives, highlighting its role as a key intermediate or structural motif in the development of new chemical entities.
- Derivative Synthesis and Structural Analysis:
- The compound is structurally related to pyrrolidine and thiazole derivatives, which have been synthesized and analyzed for their structural characteristics. These studies provide a foundation for understanding the compound's chemical behavior and its potential utility in synthesizing a wide range of derivatives. The structural elucidation of these derivatives contributes to the field of synthetic chemistry and aids in the design of compounds with desired chemical and biological properties (Nural et al., 2018).
Biological Interactions and Potential Applications
While focusing on the scientific research applications of the compound and excluding drug use, dosage, and side effects, there are insights into the compound's potential interactions with biological systems and its implications in biomedical research.
- Influence on Biological Systems:
- Derivatives of the compound have shown significant influence on biological processes, such as learning and memory. This suggests the potential of the compound in neurobiological research and its possible applications in studying the central nervous system and related disorders (Krichevskii et al., 2007).
将来の方向性
特性
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c29-21(25-17-7-8-18-19(10-17)33-14-32-18)13-28-23(31)27-12-16(6-9-20(27)26-28)22(30)24-11-15-4-2-1-3-5-15/h1-10,12H,11,13-14H2,(H,24,30)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCWRPFOZQJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=C(C=CC4=N3)C(=O)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)
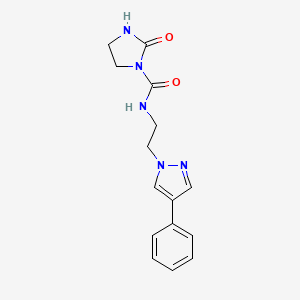
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)
![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)
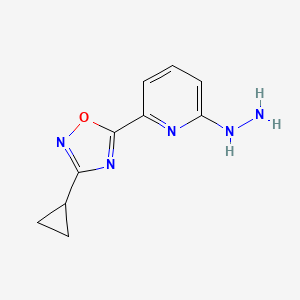
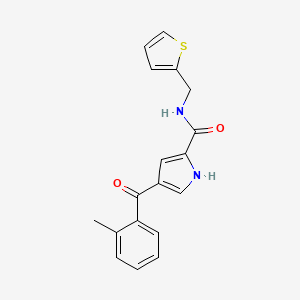
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2414011.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)
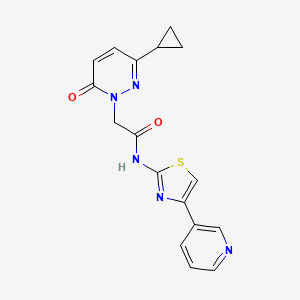
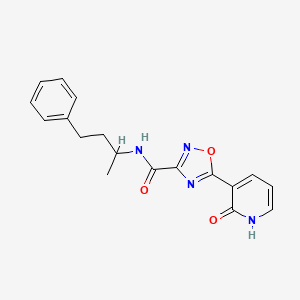

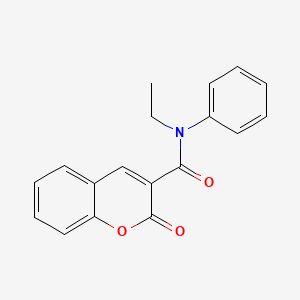
![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)